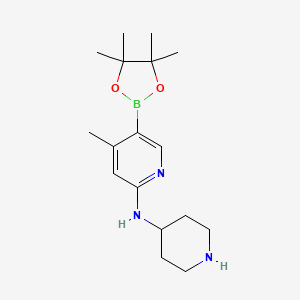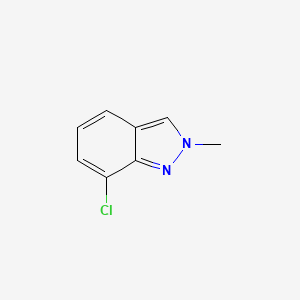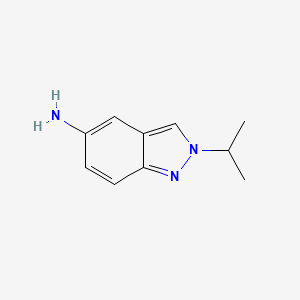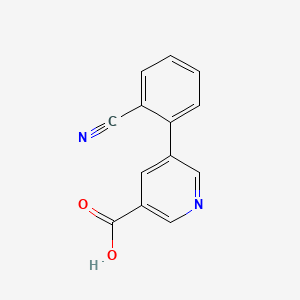
(2-Amino-4-bromophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Amino-4-bromophenyl)acetic acid” is a compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a yellow to brown solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Bromophenylacetic acid was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide . Another method involves the hydrolysis of a compound, which is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Molecular Structure Analysis
The molecular structure of “(2-Amino-4-bromophenyl)acetic acid” can be represented by the InChI code: 1S/C8H8BrNO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12) .Chemical Reactions Analysis
Amines, such as “(2-Amino-4-bromophenyl)acetic acid”, can undergo a variety of reactions. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .Physical And Chemical Properties Analysis
“(2-Amino-4-bromophenyl)acetic acid” is a yellow to brown solid . The exact physical properties such as density, boiling point, and melting point are not specified .科学研究应用
- Anti-inflammatory Agents : (2-Amino-4-bromophenyl)acetic acid exhibits anti-inflammatory properties, making it a potential candidate for drug development .
- Growth Inhibition : It has been studied as a growth inhibitory substance, affecting the transmembrane potential difference in tobacco protoplasts .
- Solid-Phase Synthesis : It plays a role in the preparation of di- and tri-substituted 2-oxopiperazines on solid support .
- Indole Derivatives : (2-Amino-4-bromophenyl)acetic acid is part of the indole family. Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Although not directly related to this compound, understanding indole derivatives sheds light on its biological potential .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Plant Biology and Hormones
Cytotoxicity Studies
作用机制
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that (2-Amino-4-bromophenyl)acetic acid may also interact with various biological targets.
Mode of Action
(2-Amino-4-bromophenyl)acetic acid is a growth inhibitory substance . It causes a depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins . This suggests that the compound may interact with its targets, leading to changes in cellular processes such as growth and development.
Biochemical Pathways
It’s known that plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-l-aspartic acid . This suggests that the compound may be involved in amino acid metabolism or other related biochemical pathways.
Result of Action
It’s known that the compound has a growth inhibitory effect and causes a depolarization effect on the transmembrane potential difference . This suggests that the compound may influence cellular processes such as growth and development.
安全和危害
未来方向
属性
IUPAC Name |
2-(2-amino-4-bromophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGJOJCDAVQDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)



![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)






